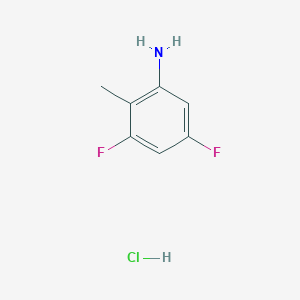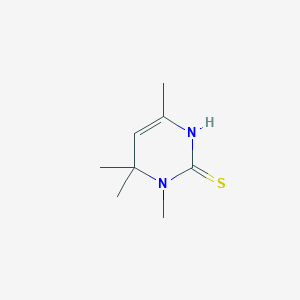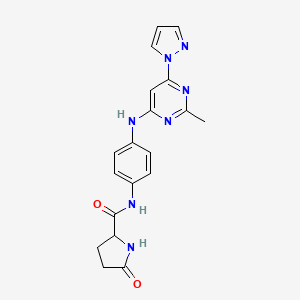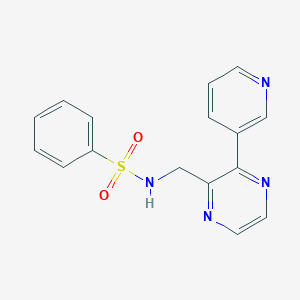
2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a useful research compound. Its molecular formula is C17H26ClFN2O3 and its molecular weight is 360.85. The purity is usually 95%.
BenchChem offers high-quality 2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Synthesis
The compound 2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride has implications in various chemical synthesis and reaction mechanisms. For instance, studies on selective initiation from unprotected amino alcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine have shown excellent control over molar masses and narrow dispersities, indicating the potential utility of related compounds in polymer synthesis (Bakkali-Hassani et al., 2018). Additionally, the chemistry of organo halogenic molecules and the role of reagent structure in transformations of hydroxy-substituted organic molecules with N-F class fluorinating reagents highlights the compound's relevance in fluorination processes (Zupan et al., 1995).
Analytical Chemistry
In analytical chemistry, the compound's derivatives have been studied for their applications as sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography, indicating their utility in sensitive detection methods (Yamaguchi et al., 1987).
Catalysis and Reaction Mechanisms
The ligand modifications modulate the mechanism of binuclear phosphatase biomimetics study, which involves complexation with Zn(II) to form complexes demonstrating the catalyst's competency, illustrates the potential of compounds with similar structures in catalysis and enzymatic reaction simulations (Dalle et al., 2013).
Material Science
Research into the preparation of phorone from isobutene and carbon tetrachloride using a novel method highlights the compound's role in material science, particularly in the synthesis of intermediates for various industrial applications (Nakada et al., 1976).
Fluorination Techniques
Studies on the mild fluorination of uracil derivatives by caesium fluoroxysulphate and their reactivity under mild conditions offer insights into the compound's use in fluorination techniques, which are critical in the synthesis of pharmaceuticals and agrochemicals (Stavber et al., 1990).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound could have a range of potential effects at the molecular and cellular level.
特性
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3.ClH/c1-12-13(2)20(17-4-3-14(18)9-16(12)17)11-15(23)10-19(5-7-21)6-8-22;/h3-4,9,15,21-23H,5-8,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOHSFZMZFMTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CN(CCO)CCO)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2513414.png)

![1-[(4-Benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B2513417.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2513427.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2513428.png)

![1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2513432.png)
![N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2513433.png)
![ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2513435.png)

